7,8-dimethoxy-1H-3-benzazepin-2-amine 7,8-dimethoxy-1H-3-benzazepin-2-amine LY-127210 free base is a novel antihypertensive agent. It is peripheral arterial vasodilator that reduces mean arterial blood.
Brand Name: Vulcanchem
CAS No.: 57184-68-6
VCID: VC0533906
InChI: InChI=1S/C12H14N2O2/c1-15-10-5-8-3-4-14-12(13)7-9(8)6-11(10)16-2/h3-6H,7H2,1-2H3,(H2,13,14)
SMILES: COC1=C(C=C2C=CN=C(CC2=C1)N)OC
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

7,8-dimethoxy-1H-3-benzazepin-2-amine

CAS No.: 57184-68-6

Cat. No.: VC0533906

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

7,8-dimethoxy-1H-3-benzazepin-2-amine - 57184-68-6

Specification

CAS No. 57184-68-6
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name 7,8-dimethoxy-1H-3-benzazepin-2-amine
Standard InChI InChI=1S/C12H14N2O2/c1-15-10-5-8-3-4-14-12(13)7-9(8)6-11(10)16-2/h3-6H,7H2,1-2H3,(H2,13,14)
Standard InChI Key WADYQLCXAVXCQZ-UHFFFAOYSA-N
SMILES COC1=C(C=C2C=CN=C(CC2=C1)N)OC
Canonical SMILES COC1=C(C=C2C=CN=C(CC2=C1)N)OC
Appearance Solid powder

Introduction

Key Findings

7,8-Dimethoxy-1H-3-benzazepin-2-amine (CAS 57184-68-6) is a heterocyclic organic compound characterized by a benzazepine scaffold with methoxy substitutions at positions 7 and 8 and an amine group at position 2. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive benzazepines, particularly those targeting neurotransmitter receptors. While direct pharmacological data remain limited, its potential applications in neuroscience research and drug development are supported by its molecular architecture and physicochemical properties.

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol . Key structural elements include:

  • A seven-membered azepine ring fused to a benzene core.

  • Methoxy (-OCH₃) groups at positions 7 and 8, influencing electron density and receptor interactions.

  • A primary amine (-NH₂) at position 2, a common pharmacophore in neurotransmitter analogs.

Table 1: Physicochemical Properties

PropertyValueSource
LogP2.226
PSA (Polar Surface Area)54.34 Ų
Melting PointNot reported-
SolubilityLimited in aqueous media

The LogP value indicates moderate lipophilicity, suggesting reasonable blood-brain barrier permeability, a critical factor for central nervous system (CNS)-targeted agents .

Synthesis and Analytical Data

Synthetic Pathways

While explicit protocols for 7,8-dimethoxy-1H-3-benzazepin-2-amine are scarce, benzazepines are typically synthesized via cyclization reactions. A plausible route involves:

  • Cyclization of substituted anilines or benzoic acid derivatives to form the azepine ring .

  • Methoxylation using methylating agents (e.g., dimethyl sulfate or iodomethane) under basic conditions.

  • Amine functionalization via reductive amination or nucleophilic substitution.

Source details a related compound’s synthesis:

  • N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide treated with hydrochloric acid and acetic acid yields a benzazepinone derivative after 17 hours at 25°C .

Analytical Characterization

  • Spectroscopy: NMR and IR spectra would confirm the methoxy and amine groups, though specific data are unavailable.

  • Chromatography: HPLC purity exceeds 98% for commercial samples.

CompoundTarget ReceptorIC₅₀ (nM)Application
FenoldopamD110Hypertension
7,8-Dimethoxy derivativeNot reported-Research intermediate

Data inferred from structural analogs.

Preclinical Findings

  • In vitro studies: No direct data exist, but benzazepine derivatives show antioxidant and anti-inflammatory activity in neuronal models .

  • Structural modifications: Adding substituents to the amine group could enhance selectivity for adrenergic or dopaminergic pathways.

Applications in Medicinal Chemistry

Drug Development

  • Intermediate synthesis: Used to prepare derivatives for high-throughput screening.

  • Scaffold optimization: Modifications at positions 2 (amine) and 7/8 (methoxy) aim to improve pharmacokinetics.

Neuroscience Research

  • Receptor binding assays: Acts as a template for designing isoform-specific ligands .

  • Neuroprotection studies: Methoxy groups may mitigate oxidative stress in neurodegenerative models .

SupplierPurityPrice (1g)
TCI Chemicals>98%₹4,900
BenchChem95%$Not listed

Source: .

Future Directions

Research Priorities

  • Pharmacokinetic studies: Assess bioavailability and metabolic stability.

  • Target validation: Identify specific receptor subtypes interacted with.

  • Analog synthesis: Explore halogen or alkyl substitutions to enhance potency.

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